4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.
Introduction of the Fluoro and Methyl Groups:
Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline core to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, often used in drug research and development.
Indole Derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Containing Compounds: Exhibit a broad range of chemical and biological properties, used in the development of new drugs.
Uniqueness
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the quinoxaline core and the benzenesulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-6-11-17(25-29(27,28)15-9-7-14(22)8-10-15)16(12-13)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZSNWIVWXVXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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